Home > Products > Screening Compounds P7241 > N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide - 2034504-86-2

N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide

Catalog Number: EVT-2879422
CAS Number: 2034504-86-2
Molecular Formula: C8H10N4O2S
Molecular Weight: 226.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-methyl-N-(3-{3-[2-thienylcarbonyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl)-acetamide

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative studied for its polymorphism. Polymorphism, the ability of a solid material to exist in more than one crystal form, is crucial in drug development as different polymorphs can exhibit different physicochemical properties, impacting a drug's efficacy and safety. The research focuses on identifying and characterizing different polymorphic forms of this compound. Specifically, the study identifies a polymorph Form I that exhibits a predominant endotherm at 192- 198 °C measured by differential scanning calorimetry .

(3S)-3-benzyl-3-methyl-5-[5-(2-methylpyrimidin-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-1,3-dihydro-2H-indol-2-one (PJ5)

  • Compound Description: PJ5 is a known inhibitor of phosphatidylinositol 3-kinase-α (PI3K-α) . PI3K-α is an enzyme involved in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. PJ5 serves as a reference compound in a study aiming to design novel PI3K-α inhibitors for cancer immunotherapy.

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

    • Compound Description: This compound is another radiolabeled pyrazolo[1,5-a]pyrimidine derivative, designed for tumor imaging with PET . Like [18F]1, it exhibited a slow clearance rate from excretory tissues in preliminary biodistribution experiments. This observation led to the development of additional 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives with modified structures to improve their suitability for PET imaging.

    2-(6-chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamides (PBR102 and PBR111)

    • Compound Description: PBR102 and PBR111 are two structurally related compounds that exhibit high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) . PBRs are implicated in various physiological processes, including inflammation, anxiety, and neurodegeneration. These compounds were designed and synthesized to investigate their potential as imaging agents for PBRs using PET.
    • Compound Description: Similar to PBR102 and PBR111, PBR099 and PBR146 are designed to target PBRs and are being investigated for their potential as PET imaging agents . These compounds highlight the diversity in structures that can exhibit affinity for PBRs and the ongoing research to optimize their properties for imaging and therapeutic applications.

    N-{2-fluor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    • Compound Description: This compound is one of a series of pyrazolo[1,5-a]pyrimidine derivatives exhibiting inhibitory activity against GABA A receptors . GABA A receptors are ligand-gated ion channels in the central nervous system, and their modulation plays a crucial role in regulating neuronal excitability. These compounds are of particular interest for their potential therapeutic applications in treating anxiety, epilepsy, and sleep disorders.
    Overview

    N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its structural features that may contribute to its pharmacological properties, particularly in the context of kinase inhibition and other medicinal uses. The classification of this compound falls under heterocyclic organic compounds, specifically as a sulfonamide derivative.

    Synthesis Analysis

    The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide can be approached through several synthetic routes. A common method involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate to form a key intermediate, followed by chlorination and subsequent nucleophilic substitution reactions. For instance, one synthetic pathway includes:

    1. Formation of Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethanolate, yielding a dihydroxy derivative.
    2. Chlorination: The resulting compound undergoes chlorination using phosphorus oxychloride to introduce chlorine at specific positions on the pyrazolo ring.
    3. Nucleophilic Substitution: Morpholine or other nucleophiles can be introduced at reactive sites on the chlorinated intermediate to form the desired sulfonamide derivative .

    These multi-step reactions often yield high purity and good yields, allowing for further functionalization if necessary.

    Molecular Structure Analysis

    The molecular structure of N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide can be represented by its molecular formula C9H12N4O2SC_9H_{12}N_4O_2S. The compound exhibits a complex arrangement characterized by:

    • Pyrazolo[1,5-a]pyrimidine Ring: This bicyclic structure contributes to its biological activity.
    • Ethanesulfonamide Group: The sulfonamide moiety enhances solubility and may influence interaction with biological targets.

    Structural Data

    • Molecular Weight: Approximately 232.29 g/mol
    • CAS Number: Not specifically listed in the provided sources but typically associated with pyrazolo derivatives.
    Chemical Reactions Analysis

    N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide can participate in various chemical reactions, particularly those involving nucleophilic attack due to the presence of the sulfonamide group. Key reactions include:

    • Acid-base Reactions: The sulfonamide nitrogen can act as a weak base.
    • Substitution Reactions: The compound may undergo further functionalization at the pyrazolo ring or the sulfonamide nitrogen.

    These reactions are significant for modifying the compound's properties and enhancing its biological activity.

    Mechanism of Action

    The mechanism of action for N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in various signaling pathways. The binding affinity of this compound to specific kinase targets can lead to:

    • Inhibition of Tumor Growth: By blocking kinase activity, it may prevent cancer cell proliferation.
    • Modulation of Signaling Pathways: It can alter pathways involved in inflammation and other diseases.

    Data from structure–activity relationship studies indicate that modifications on the pyrazolo core can significantly enhance potency against specific kinases .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a crystalline solid.
    • Solubility: Generally soluble in polar solvents due to the sulfonamide group.

    Chemical Properties

    • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Reactivity: Reacts with electrophiles due to nucleophilic sites on the pyrazolo ring and sulfonamide nitrogen.

    Relevant analyses include spectroscopic methods (e.g., NMR, IR) used to confirm structural integrity and purity during synthesis.

    Applications

    N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide has promising applications in medicinal chemistry:

    • Anticancer Agents: Due to its ability to inhibit specific kinases implicated in cancer progression.
    • Antiviral Compounds: Some derivatives have shown activity against viral infections through similar mechanisms of action as kinase inhibitors.

    Research continues into optimizing this compound for enhanced efficacy and reduced side effects in clinical settings .

    Introduction to N-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide in Targeted Kinase Inhibition

    This heterocyclic compound integrates a pyrazolo[1,5-a]pyrimidine core with an ethanesulfonamide functional group, representing a strategically designed scaffold for protein kinase inhibition. The molecular architecture positions this compound within a privileged chemical space for disrupting ATP-binding sites in oncogenic kinases. Its design leverages the established pharmacophore features of pyrazolo[1,5-a]pyrimidines while incorporating the versatile binding properties of the sulfonamide moiety, creating a synergistic structure with significant potential in targeted cancer therapy [3] [9].

    Structural Context Within Pyrazolo[1,5-a]pyrimidine Pharmacophores

    The pyrazolo[1,5-a]pyrimidine system constitutes a bicyclic, electron-deficient nitrogenous heterocycle that serves as a highly effective bioisostere for purine nucleotides. This core structure provides essential hydrogen bonding capabilities through its ring nitrogen atoms (N1 and N4), enabling competitive displacement of ATP within kinase catalytic domains. The planar configuration facilitates π-π stacking interactions with hydrophobic residues in kinase binding pockets, particularly phenylalanine gatekeeper residues. Positional diversity on this scaffold is significant: C3 and C5 substitutions typically engage in direct interactions with the kinase hinge region, while C2 modifications often influence selectivity profiles. The N6 position, specifically functionalized with ethanesulfonamide in this compound, offers a vector for extending into underutilized hydrophobic regions or allosteric pockets adjacent to the ATP-binding site. This strategic placement allows the ethanesulfonamide group to exploit unique spatial and electronic environments within different kinase families [3] [4] [9].

    Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Pharmacophores

    PositionElectronic CharacterBinding InteractionsCommon Modifications
    C3Electron-deficientH-bond acceptor, hydrophobic contactsAryl, heteroaryl, amino groups
    C5VariableH-bond donor/acceptorAlkylamino, arylamino, heterocycles
    C7Electron-richHydrophobic interactionsHalogens, methyl, methoxy
    N6Nucleophilic siteVector for functionalizationEthanesulfonamide, alkyl, acyl
    Fused Ring SystemPlanar, aromaticπ-π stacking, van der WaalsUnmodified or benzo-fused

    Historical Development of Sulfonamide-Fused Heterocyclic Kinase Inhibitors

    The integration of sulfonamide functionalities with nitrogen-containing heterocycles represents a significant evolution in kinase inhibitor design, dating to early observations of sulfonamide antibacterial agents exhibiting unexpected kinase modulation. The ethanesulfonamide group specifically emerged as a superior alternative to benzenesulfonamides due to its enhanced conformational flexibility, reduced metabolic susceptibility, and improved solubility profiles. Structural biology studies revealed that the ethanesulfonamide moiety (–SO₂NH–CH₂CH₃) participates in distinctive binding interactions: the sulfonyl oxygen atoms act as strong hydrogen bond acceptors, while the terminal ethyl group engages in hydrophobic interactions with aliphatic residues in kinase pockets. This functional group demonstrated particular utility in targeting kinases with deep hydrophobic pockets adjacent to the ATP-binding site, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDK), and Epidermal Growth Factor Receptor (EGFR) kinases. Patent literature reveals a significant surge in pyrazolo[1,5-a]pyrimidine sulfonamide derivatives between 2015-2025, with RU2523544C3 specifically claiming N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide derivatives as potent Trk kinase inhibitors. This patent highlights the critical role of the ethanesulfonamide group in achieving nanomolar inhibitory concentrations (IC₅₀ < 5 nM) against Trk kinases through optimal occupation of a hydrophobic subpocket [4] [8] [10].

    Rationale for Ethanesulfonamide Functionalization in Kinase Binding Pocket Optimization

    The strategic incorporation of the ethanesulfonamide group at the N6 position of pyrazolo[1,5-a]pyrimidine represents a sophisticated approach to kinase binding pocket optimization. This functionalization addresses three critical challenges in inhibitor design:

    • Hydrophobic Pocket Occupation: The ethyl group provides optimal steric bulk for occupying shallow hydrophobic regions adjacent to the ATP-binding site in kinases like Trk, without inducing steric clashes that occur with bulkier substituents. Molecular docking studies indicate the ethyl group engages in favorable van der Waals interactions with conserved leucine (Leu657 in TrkA) and valine residues (Val524 in TrkA) that line this pocket [4] [8].

    • Hydrogen Bond Network Enhancement: The sulfonamide bridge (–SO₂NH–) serves as a versatile hydrogen-bonding unit. The sulfonyl oxygen atoms can accept hydrogen bonds from backbone amides (e.g., Glu560 in TrkA), while the NH group can donate a hydrogen bond to carbonyl oxygen atoms (e.g., Asp668 in TrkA). This dual hydrogen-bonding capability significantly enhances binding affinity and selectivity over kinases with divergent residue arrangements in this region [5] [10].

    • Conformational Flexibility and Solubility Balance: The ethylene spacer (–CH₂CH₃) introduces rotational freedom that allows the sulfonamide group to adopt optimal binding conformations while maintaining sufficient aqueous solubility—a challenge observed with more lipophilic aromatic sulfonamides. This flexibility enables adaptation to structural variations across kinase targets while preserving favorable physicochemical properties [5] [10].

    Structure-activity relationship (SAR) studies demonstrate that subtle modifications to the ethanesulfonamide group profoundly impact kinase selectivity profiles. For instance, elongation to a propanesulfonamide decreases TrkA potency by 8-fold due to suboptimal hydrophobic pocket filling, while substitution with polar groups at the terminal carbon ablates CDK2 inhibition but enhances EGFR selectivity. These findings underscore the critical optimization achieved with the ethanesulfonamide configuration [3] [9].

    Table 2: Kinase Inhibition Profile of Ethanesulfonamide-Functionalized Pyrazolo[1,5-a]pyrimidines

    Kinase TargetInhibitory Activity (IC₅₀ Range)Key Binding InteractionsTherapeutic Relevance
    TrkA/B/C2-15 nMSulfonyl O---HN (Glu560), Ethyl---Leu657 hydrophobicNSCLC, Breast Cancer
    CDK2/Cyclin E8-40 nMSulfonamide NH---O=C (Asp145), Pyrimidine N---Leu83Breast Cancer, Glioblastoma
    EGFR (T790M)25-100 nMEthyl---Met790 hydrophobic, Sulfonyl O---HN (Thr854)Non-small Cell Lung Cancer
    B-Raf V600E50-200 nMPyrazole N---Cys532, Ethyl---Val471Melanoma
    Pim-1100-500 nMEthyl---Leu44, Sulfonamide NH---O=C (Asp186)Hematological Malignancies

    Recent synthetic advancements enable precise structural diversification of this scaffold. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) allows introduction of diverse aryl and heteroaryl groups at C3 and C5, while click chemistry facilitates attachment of 1,2,3-triazole units at the sulfonamide nitrogen. Microwave-assisted synthesis significantly accelerates the construction of the pyrazolo[1,5-a]pyrimidine core under green chemistry conditions, reducing reaction times from hours to minutes while improving yields. These methodologies collectively enable systematic exploration of structure-activity relationships to optimize kinase selectivity profiles [3] [9].

    Despite promising target engagement, challenges remain in overcoming off-target effects against structurally homologous kinases. Chemoproteomic studies using cell-penetrant covalent probes have identified common off-targets including sepiapterin reductase (SPR) and multidrug resistance protein 1 (ABCC1), which may contribute to unexpected cellular effects unrelated to primary kinase inhibition. Future design iterations will require meticulous selectivity screening alongside continued optimization of physicochemical properties to enhance bioavailability while maintaining potent kinase inhibition [6] [9].

    Properties

    CAS Number

    2034504-86-2

    Product Name

    N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide

    IUPAC Name

    N-pyrazolo[1,5-a]pyrimidin-6-ylethanesulfonamide

    Molecular Formula

    C8H10N4O2S

    Molecular Weight

    226.25

    InChI

    InChI=1S/C8H10N4O2S/c1-2-15(13,14)11-7-5-9-8-3-4-10-12(8)6-7/h3-6,11H,2H2,1H3

    InChI Key

    JDNDLLVQPNCLEP-UHFFFAOYSA-N

    SMILES

    CCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.